![molecular formula C14H13ClN2O2 B5658762 N-(5-chloro-2-pyridinyl)-2-(3-methylphenoxy)acetamide](/img/structure/B5658762.png)
N-(5-chloro-2-pyridinyl)-2-(3-methylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, including one-pot pseudo three-component reactions, cyclization processes, and interactions with aromatic aldehydes to afford pyridinone derivatives and bis(pyrazol-5-ols) derivatives (Arafat et al., 2022). These methods reflect the complexity and versatility in synthesizing acetamide-based compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is closely analyzed through various spectral and elemental analyses, providing insights into their conformation and bonding (Gowda et al., 2007). The detailed structure is crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Acetamide compounds participate in diverse chemical reactions, forming a range of derivatives. These reactions include interactions with aromatic amines, leading to angular heterocyclic compounds, and silylation processes that yield heterocycles with unique structures and properties (Agarwal & Mital, 1976; Lazareva et al., 2017). These reactions not only demonstrate the compound's reactivity but also its potential for creating novel materials.
Physical Properties Analysis
The physical properties of N-(5-chloro-2-pyridinyl)-2-(3-methylphenoxy)acetamide and similar compounds are determined by their molecular structure, which influences their phase, solubility, and stability. Although specific details on this compound's physical properties are scarce, related research indicates the importance of molecular conformation in defining these characteristics (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including their reactivity, chemical stability, and interaction with other compounds, are pivotal for their application in synthesis and material science. The formation of intra- and intermolecular hydrogen bonds plays a significant role in the compound's behavior and reactivity (Romero & Angela Margarita, 2008).
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-3-2-4-12(7-10)19-9-14(18)17-13-6-5-11(15)8-16-13/h2-8H,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCSLCAIECGOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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